左卡尼丁杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

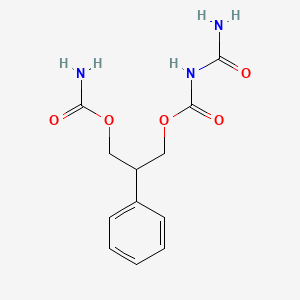

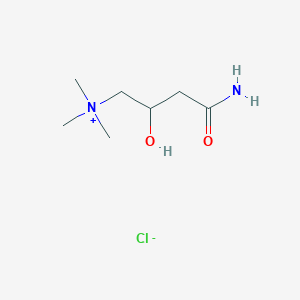

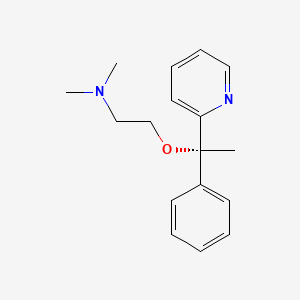

4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is an organic chloride salt with the chemical formula C7H17ClN2O2. It is a derivative of carnitine, a compound that plays a crucial role in the biochemical pathways for the β-oxidation of fatty acids and other metabolic functions. 4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is known for its applications in various fields, including chemistry, biology, medicine, and industry.

科学研究应用

4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride has a wide range of applications in scientific research:

作用机制

Target of Action

Levocarnitine Impurity, also known as 4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride, Carnitinamide chloride, or Levocarnitine Impurity C, primarily targets the mitochondria within cells . The mitochondria are the site of energy production within cells and play a crucial role in the transport of long-chain fatty acids .

Mode of Action

Levocarnitine Impurity acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . It can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .

Biochemical Pathways

The compound plays a significant role in the beta-oxidation pathway for the metabolism of long-chain fatty acids within the mitochondria . By transporting these fatty acids into the mitochondria, Levocarnitine Impurity facilitates their conversion into energy.

Result of Action

The primary result of Levocarnitine Impurity’s action is the production of energy within cells . By facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation, it supports the generation of ATP, the primary energy currency of the cell .

Action Environment

The efficacy and stability of Levocarnitine Impurity can be influenced by various environmental factors. For instance, the presence of Vitamin C is essential for the synthesis of carnitine Additionally, the compound’s effectiveness may be affected by the individual’s metabolic state, diet, and overall health

准备方法

Synthetic Routes and Reaction Conditions

4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride can be synthesized through several methods. One common approach involves the reaction of 4-chloroacetoacetic acid ethyl ester with trimethylamine, followed by the hydrolysis of the resulting ester to form carnitine amide. This amide is then converted to its chloride salt form .

Industrial Production Methods

Industrial production of carnitinamide chloride often involves the resolution of racemic carnitinamide into its enantiomers using preferential crystallization. This process includes creating a supersaturated solution of the racemate and adding small amounts of crystalline seeds of the desired enantiomer to induce crystallization .

化学反应分析

Types of Reactions

4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride undergoes various chemical reactions, including:

Hydrolysis: 4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride can be hydrolyzed to form carnitine and ammonia.

Oxidation and Reduction:

Substitution: The chloride ion in carnitinamide chloride can be substituted with other anions to form different salts.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent for hydrolysis, often catalyzed by enzymes such as carnitinamidase.

Substitution: Various anions can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: Carnitine and ammonia.

Substitution: Different salts of carnitinamide, depending on the substituting anion.

相似化合物的比较

Similar Compounds

Carnitine: The parent compound of carnitinamide chloride, involved in fatty acid metabolism.

Acetylcarnitine: A derivative of carnitine with similar metabolic functions.

Propionylcarnitine: Another carnitine derivative with applications in cardiovascular health.

Uniqueness

4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is unique due to its role as a precursor to carnitine and its ability to undergo various chemical reactions to form different derivatives. Its chloride salt form also makes it more soluble in water, enhancing its bioavailability and making it suitable for various applications in research and industry .

属性

IUPAC Name |

(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOVUKIZAZCBRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-99-4 |

Source

|

| Record name | 1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the main focus of the research regarding Carnitinamide Chloride in the context of Levocarnitine Tablets?

A1: The primary focus of the research [] is not on the biological activity of Carnitinamide Chloride itself, but rather on developing a reliable and accurate method to quantify its presence as an impurity in Levocarnitine Tablets. This is crucial for quality control and ensuring the purity of the pharmaceutical product.

Q2: What analytical method was determined to be suitable for quantifying Carnitinamide Chloride in Levocarnitine Tablets?

A2: The research [] successfully developed and validated a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the concentration of Carnitinamide Chloride in Levocarnitine Tablets. This method was found to be selective, simple, and accurate for this specific application.

Q3: Can you provide details about the specific RP-HPLC method used and its effectiveness in quantifying Carnitinamide Chloride?

A3: The researchers [] used a Water μBondapak™ NH2 column with a specific mobile phase and detection wavelength. Their results showed good linearity in a defined concentration range, and the average recovery of Carnitinamide Chloride was 100.8%, indicating high accuracy. This method allowed for the complete separation of Carnitinamide Chloride and Levocarnitine, making it suitable for analyzing the impurity in the presence of the main compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)